Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate

Description

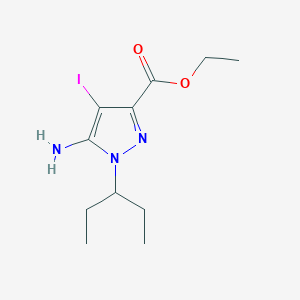

Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate is a pyrazole derivative characterized by a unique substitution pattern. The pyrazole core is functionalized at position 1 with a branched aliphatic group (1-ethylpropyl), at position 3 with an ethyl carboxylate ester, at position 4 with an iodine atom, and at position 5 with an amino group.

Properties

IUPAC Name |

ethyl 5-amino-4-iodo-1-pentan-3-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18IN3O2/c1-4-7(5-2)15-10(13)8(12)9(14-15)11(16)17-6-3/h7H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCRSGLWCZWFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=C(C(=N1)C(=O)OCC)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation via Cyclization Reactions

The pyrazole ring system is typically constructed through cyclocondensation reactions between hydrazines and 1,3-dielectrophilic precursors such as β-ketoesters or cyanoacetates. For example, Patent CN105646357A demonstrates the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester using ethoxy methylene ethyl cyanoacetate and methyl hydrazine in toluene. Adapting this approach, the target compound could be synthesized via a similar cyclization mechanism:

-

Reagents : Ethyl cyanoacetate derivatives substituted with appropriate groups at the 1-ethylpropyl position.

-

Conditions : Toluene as a solvent, reflux at 80–110°C for 2–4 hours .

-

Mechanism : The reaction proceeds through a tandem Knoevenagel condensation and cyclization, yielding the pyrazole core.

Challenges include ensuring regioselectivity, as competing pathways may lead to isomeric byproducts. Temperature control and solvent polarity are critical for directing the reaction toward the desired product .

Iodination at the Pyrazole 4-Position

Electrophilic iodination is a critical step for introducing the iodo group. While none of the reviewed patents directly address pyrazole iodination, analogous halogenation methods from Patent CN105646355A suggest using iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) with Lewis acids:

-

Reagents : NIS, iodine monochloride (ICl), or I₂ with FeCl₃.

-

Conditions : Dichloromethane (DCM) or acetonitrile at 0–25°C for 4–8 hours.

-

Regioselectivity : The electron-rich 4-position of the pyrazole ring is preferentially iodinated due to resonance stabilization of the intermediate.

Table 1 : Comparison of Iodination Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| NIS | DCM | 0 | 65–75 | Di-iodinated species |

| I₂/FeCl₃ | MeCN | 25 | 50–60 | Oxidation products |

Excess iodinating agents increase di-iodination risks, necessitating careful stoichiometric control .

Amino Group Installation at Position 5

The 5-amino group can be introduced via reduction of a nitro precursor or through direct substitution. Patent WO2019097306A2 highlights nitro-to-amine reductions using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄):

-

Nitro Intermediate Synthesis : Nitration of the pyrazole using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

-

Reduction :

-

Catalytic Hydrogenation : 30–50 psi H₂, 10% Pd-C, ethanol, 25°C, 6–12 hours.

-

Chemical Reduction : Na₂S₂O₄ in aqueous THF, 60°C, 2 hours.

-

Challenges : Over-reduction or decomposition of the ester group requires pH control and mild conditions .

Esterification and Functional Group Compatibility

The ethyl ester at position 3 is typically introduced early in the synthesis via cyclization with ethyl cyanoacetate derivatives . Post-synthetic esterification is less common due to competing side reactions. Patent CN105646355A demonstrates ester stability under acidic and basic conditions, enabling its retention through subsequent steps.

Purification and Characterization

Final purification involves a combination of techniques:

-

Liquid-Liquid Extraction : Separation using ethyl acetate and water.

-

Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 10:1 to 5:1).

-

Recrystallization : Ethanol/water mixtures for crystal formation.

Characterization via NMR (¹H, ¹³C), IR, and mass spectrometry confirms structural integrity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Deiodinated derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine atom and the amino group can influence its binding affinity and specificity to these targets. The exact pathways involved can vary depending on the derivative and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural distinctions between Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate and analogous compounds are summarized below:

Physical and Chemical Properties

- Hydrogen Bonding: The pyridin-2-yl analog exhibits N–H⋯N and N–H⋯O intermolecular interactions, forming a 3D network .

- Thermal Stability : The bulky 1-ethylpropyl group may lower melting points compared to the pyridin-2-yl analog, which has strong crystal packing due to aromatic interactions.

Research Findings and Data Gaps

While the pyridin-2-yl derivative’s crystal structure and hydrogen-bonding network are well-documented , experimental data for this compound remain sparse. Key research priorities include:

Crystallographic Analysis : Determination of unit cell parameters and packing motifs using SHELX-based refinement (as in and ) .

Solubility and Stability Studies : Impact of the 1-ethylpropyl group on pharmacokinetic properties.

Biological Screening: Evaluation of iodine’s role in therapeutic or diagnostic applications.

Biological Activity

Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₈IN₃O₂ |

| CAS Number | 1427020-21-0 |

| Molecular Weight | 303.18 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom enhances its reactivity and potential binding affinity to biological targets, which may lead to modulation of their activity.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

In vitro Studies:

- The compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus spp., with minimum inhibitory concentrations (MIC) ranging from 7.81 to 62.5 μg/ml.

- For Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, the activity was less pronounced, with MIC values between 250 and 1000 μg/ml .

Anticancer Activity

This compound has also been investigated for its antiproliferative effects on cancer cell lines.

Case Study:

A study evaluated the compound's activity against several cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other halogenated pyrazoles:

| Compound | Activity Type | MIC/IC50 Values |

|---|---|---|

| Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-bromopyrazole | Antimicrobial | MIC = 15–30 μg/ml |

| Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-chloropyrazole | Anticancer | IC50 = 10 μM |

| Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-fluoropyrazole | Antimicrobial/Anticancer | MIC = 20 μg/ml; IC50 = 12 μM |

The unique iodine substitution in Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole may enhance its reactivity compared to these analogs.

Toxicity Assessment

Toxicity studies are critical in evaluating the safety profile of new compounds. In vitro cytotoxicity tests showed that Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole was not toxic to Vero cells at concentrations up to 200 μg/ml, indicating a favorable safety profile for further development .

Q & A

Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.